
5-Bromo-2-tetralone
Vue d'ensemble
Description
5-Bromo-2-tetralone is a synthetic intermediate useful for pharmaceutical synthesis . It appears as a crystalline powder .
Synthesis Analysis
Tetralone synthesis involves various organic transformations such as bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, and hydrolysis . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .Molecular Structure Analysis
The molecular formula of this compound is C10H9BrO . The InChIKey is DDVQSZNNPLLKCW-UHFFFAOYSA-N . The Canonical SMILES is C1CC2=C (CC1=O)C=CC=C2Br .Chemical Reactions Analysis
This compound is a reagent in the preparation of 2-aminotetralins with high affinity and selectivity for the dopamine D3 receptor . The organic photocatalyst 4CzIPN, visible light, and N - (acyloxy)phthalimides as radical precursors enable an intramolecular arene alkylation reaction .Physical And Chemical Properties Analysis
The molecular weight of this compound is 225.08 g/mol . The XLogP3-AA is 2.3 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .Applications De Recherche Scientifique
Biotransformation and Bioreactor Studies
5-Bromo-2-tetralone (Br-β-tetralone) has been investigated in the context of biotransformation, specifically its conversion to 6-bromo-2-tetralol (Br-β-tetralol) using yeast cells. An electrochemical bioreactor system was used for this purpose, with factors like substrate concentration, biomass, and electric potential significantly impacting the biotransformation rates and final product formation. This study provides insights into the potential of this compound in biotechnological applications (Shin et al., 2001).
Synthesis and Chemical Transformations
This compound has been utilized in various synthetic pathways for producing other chemical compounds. For instance, it played a role in the synthesis of 8-Methoxy-1-tetralone, a compound not readily available commercially but used in the synthesis of natural and non-natural products including ARQ-501, a metabolite of human blood, and in the study of dopamine and serotonin receptors (Cabrera & Banerjee, 2010).
Pharmaceutical Research
In the pharmaceutical field, this compound derivatives have been explored for their potential as anti-inflammatory and breast cancer migration inhibitory activities. This research underscores the compound's relevance in developing new therapeutic agents (Sayed et al., 2013).
Antiestrogenic Activity
The compound has also been studied for its antiestrogenic activity. A specific study demonstrated its potent antiestrogenic activity when administered to rats and mice, indicating its potential utility in the treatment of estrogen-dependent conditions (Jones et al., 1979).
Isopropylation and Potential in Bioactive Compounds
The isopropylation of this compound has been researched as a route to produce compounds like 5-isopropyl-6methoxy-1-tetralone, which are intermediates for bioactive phenolic diterpenes with antibacterial and anthelmintic activities (Banerjee et al., 2019).
In Silico Prediction and Antiproliferative Evaluation
Additionally, derivatives of this compound, like α-aryl-α-tetralones and α-fluoro-α-aryl-α-tetralones, have been synthesized and evaluated for their anti-proliferative effects against human breast cancer and leukemia cell lines. Their potential for pharmaceutical development against therapy-resistant cancers was highlighted, especially due to their ability to avoid efflux by ABCB1 and ABCC1 transporters (de Souza et al., 2021).
Miscellaneous Chemical Applications
This compound has also been involved in various other chemical transformations and syntheses, such as in the preparation of substituted 1-tetralones, synthesis of 2-naphthylamines, and studies on intramolecular Friedel–Crafts cyclisation (Parfitt, 1967), (Chatterjee & Banerjee, 1971).
Mécanisme D'action
Target of Action
It is known that similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it can be inferred that 5-Bromo-2-tetralone may interact with targets involved in mood regulation, such as neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Mode of Action
Based on its structural similarity to other compounds used in the synthesis of antidepressants, it may interact with its targets to modulate neurotransmitter levels, thereby influencing mood .
Pharmacokinetics
A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied for its pharmacokinetic properties . BZP and its active metabolite showed a short elimination half-life, and a good dose-linear pharmacokinetic profile was observed . These findings may provide some insight into the potential pharmacokinetic properties of this compound, but direct studies on this compound are needed.
Result of Action
It is known that similar compounds have been used in the synthesis of antidepressant molecules , suggesting that this compound may have effects on mood regulation at the molecular and cellular level.
Orientations Futures
Analyse Biochimique
Cellular Effects
It’s known that some tetralone derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that some tetralone derivatives can exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5-bromo-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVQSZNNPLLKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398883 | |
| Record name | 5-BROMO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132095-53-5 | |
| Record name | 5-BROMO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2-TETRALONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



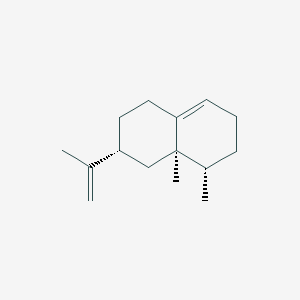

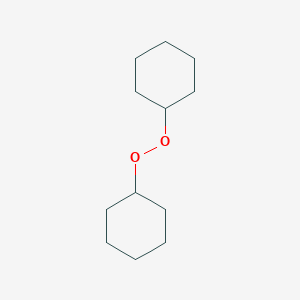
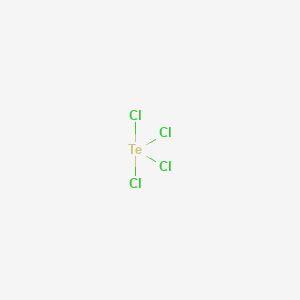
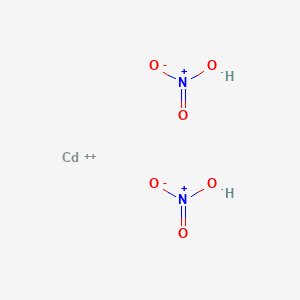

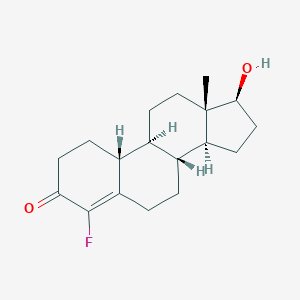

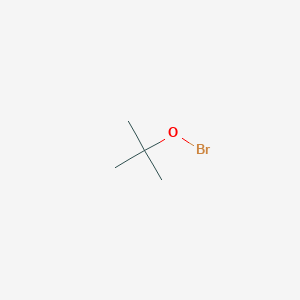

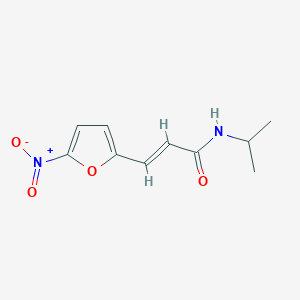
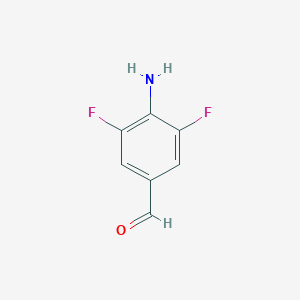
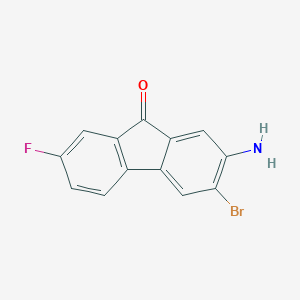
![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)